molecular formula C20H21NO2 B584266 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate CAS No. 1186236-75-8

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate

Cat. No. B584266
CAS RN: 1186236-75-8
M. Wt: 307.393
InChI Key: XJXAZBCFRJTJGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Functionalization of Preformed Pyrrolidine Rings : Researchers have also explored the functionalization of pre-existing pyrrolidine rings, such as proline derivatives. These modifications allow for the introduction of specific functional groups and stereochemistry .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolidine ring fused to a biphenyl moiety. The biphenyl-4-yl group is attached to the vinyl piperidine-1-carboxylate backbone. The stereochemistry of the carbons within the pyrrolidine ring significantly influences the biological profile of drug candidates, particularly their binding mode to enantioselective proteins .

Scientific Research Applications

  • Antibacterial Applications : A study demonstrated that a compound closely related to "1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate", identified as C10, can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery offers potential applications in addressing bacterial persistence, a significant challenge in treating bacterial infections (Kim et al., 2011).

  • Asymmetric Synthesis : Research on the asymmetric synthesis of piperidine-2-carboxylates, which are structurally related to the queried compound, revealed their potential as novel bisindole-piperidine-amino acid hybrids. These compounds can be synthesized efficiently and have implications in the development of new pharmaceuticals (Zhong et al., 2014).

  • Synthetic Chemistry : Piperidine derivatives, including those related to the queried compound, have been synthesized from serine. These compounds serve as intermediates for creating a broad range of amines with substituted piperidine subunits, highlighting their importance in synthetic chemistry (Acharya & Clive, 2010).

  • Antibacterial and Anti-TB Activities : A series of derivatives of "1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate" have been synthesized and shown to exhibit significant antibacterial and anti-tuberculosis activities. This highlights their potential use in developing new treatments for bacterial and TB infections (Megha et al., 2023).

  • Enzyme Inhibition : Certain piperidine derivatives, structurally related to the queried compound, have been identified as potent inhibitors of enzymes such as tyrosinase. These findings suggest potential applications in pharmaceutical development, particularly in treatments related to enzyme regulation (Kwong et al., 2017).

  • Material Science : In a study on two-photon absorption properties, divinyl-biphenyl derivatives, which are structurally similar to the queried compound, demonstrated significant variation in absorption cross-sections. This indicates potential applications in developing materials for optical technologies (Hai, 2008).

properties

IUPAC Name

1-(4-phenylphenyl)ethenyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16(23-20(22)21-14-6-3-7-15-21)17-10-12-19(13-11-17)18-8-4-2-5-9-18/h2,4-5,8-13H,1,3,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXAZBCFRJTJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate

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